molecular formula C16H18BrN3O3 B3590951 PROPAN-2-YL 4-(4-BROMO-1-ETHYL-1H-PYRAZOLE-3-AMIDO)BENZOATE

PROPAN-2-YL 4-(4-BROMO-1-ETHYL-1H-PYRAZOLE-3-AMIDO)BENZOATE

Cat. No.: B3590951
M. Wt: 380.24 g/mol
InChI Key: WQWLONZWDUAUJC-UHFFFAOYSA-N
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Description

PROPAN-2-YL 4-(4-BROMO-1-ETHYL-1H-PYRAZOLE-3-AMIDO)BENZOATE is a synthetic organic compound that belongs to the class of benzoate esters. This compound is characterized by the presence of a benzoate ester linked to a pyrazole moiety, which is further substituted with a bromine atom and an ethyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPAN-2-YL 4-(4-BROMO-1-ETHYL-1H-PYRAZOLE-3-AMIDO)BENZOATE typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of 4-bromo-1-ethyl-1H-pyrazole: This step involves the reaction of 4-bromo-1H-pyrazole with ethyl iodide in the presence of a base such as potassium carbonate.

    Amidation: The resulting 4-bromo-1-ethyl-1H-pyrazole is then reacted with 4-aminobenzoic acid to form the corresponding amide.

    Esterification: The final step involves the esterification of the amide with isopropyl alcohol in the presence of a suitable catalyst, such as sulfuric acid, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

PROPAN-2-YL 4-(4-BROMO-1-ETHYL-1H-PYRAZOLE-3-AMIDO)BENZOATE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrazole derivatives.

    Oxidation: Products may include oxides or hydroxylated derivatives.

    Reduction: Products include reduced forms of the original compound.

    Hydrolysis: Products are 4-(4-bromo-1-ethyl-1H-pyrazole-3-amido)benzoic acid and isopropyl alcohol.

Scientific Research Applications

Chemistry

In chemistry, PROPAN-2-YL 4-(4-BROMO-1-ETHYL-1H-PYRAZOLE-3-AMIDO)BENZOATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development. Researchers investigate its effects on cellular processes and its potential therapeutic applications.

Medicine

In medicine, this compound is explored for its pharmacological properties. Studies focus on its potential as an anti-inflammatory, antimicrobial, or anticancer agent. Its interactions with specific enzymes and receptors are of particular interest.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it suitable for various applications, including the synthesis of active pharmaceutical ingredients (APIs) and intermediates.

Mechanism of Action

The mechanism of action of PROPAN-2-YL 4-(4-BROMO-1-ETHYL-1H-PYRAZOLE-3-AMIDO)BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Alternatively, it may act as an agonist or antagonist at receptor sites, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-ethyl-1H-pyrazole: A precursor in the synthesis of the target compound, sharing the pyrazole core structure.

    4-(4-Bromo-1-ethyl-1H-pyrazole-3-amido)benzoic acid: A hydrolysis product of the target compound, retaining the amide linkage.

    Isopropyl 4-aminobenzoate: A related ester compound with a similar benzoate ester structure.

Uniqueness

PROPAN-2-YL 4-(4-BROMO-1-ETHYL-1H-PYRAZOLE-3-AMIDO)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom and the pyrazole ring enhances its reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its bioactivity make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

propan-2-yl 4-[(4-bromo-1-ethylpyrazole-3-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3O3/c1-4-20-9-13(17)14(19-20)15(21)18-12-7-5-11(6-8-12)16(22)23-10(2)3/h5-10H,4H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQWLONZWDUAUJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NC2=CC=C(C=C2)C(=O)OC(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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